3-(dimethylamino)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide
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Overview
Description
3-(dimethylamino)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide is a complex organic compound that features a benzamide core with a dimethylamino group, a hydroxy group, and a thiophene-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the dimethylamino group and the thiophene-substituted phenyl group. The hydroxy group is usually introduced in the final steps to ensure stability and prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines and high-throughput screening techniques to optimize reaction conditions. The use of catalysts and solvents that enhance reaction rates and yields is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of nitro groups can produce amines.
Scientific Research Applications
3-(dimethylamino)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like Tipepidine and Tioconazole contain a thiophene nucleus and share some structural similarities.
Benzamide Derivatives: Compounds such as metoclopramide and tiapride are benzamide derivatives with different substituents.
Uniqueness
3-(dimethylamino)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(dimethylamino)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-23(2)18-6-3-5-17(13-18)21(25)22-14-19(24)15-8-10-16(11-9-15)20-7-4-12-26-20/h3-13,19,24H,14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTPHLMNKZNXGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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